N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential therapeutic application in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, cell survival, and DNA repair. By inhibiting CK2, N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer progression. However, one of the limitations of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One potential direction is the development of more potent CK2 inhibitors that can be used in clinical settings. Another potential direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new drug delivery systems may improve the effectiveness of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and other CK2 inhibitors in cancer treatment.
Synthesis Methods
The synthesis of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves the reaction of 3-nitrobenzoyl chloride with N-methyl-4-methylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with sodium sulfite to yield N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
Scientific Research Applications
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
N-methyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-14-13(17)11-4-3-5-12(10-11)20(18,19)16-8-6-15(2)7-9-16/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORUSBVXUQRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.